Product packaging for Fosinopril Related Compound C(Cat. No.:CAS No. 1217600-34-4)

Fosinopril Related Compound C

Cat. No.: B600999
CAS No.: 1217600-34-4
M. Wt: 585.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fosinopril Related Compound C is a certified reference standard supplied in compliance with the United States Pharmacopeia (USP) compendia. This compound is formally identified as (4S)-4-cyclohexyl-1- (RS)-1-hydroxy-2-methylpropoxy phosphinyl]-acetyl-L-proline propionate (ester), sodium salt. It is specifically intended for use in quality control and assurance testing as specified in the official USP monograph for Fosinopril Sodium, aiding researchers in the identification, purity assessment, and quantification of this specific related substance during analytical procedures. The primary research value of this compound lies in its critical role in ensuring the safety, efficacy, and consistency of pharmaceutical products containing the active pharmaceutical ingredient, Fosinopril. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. The drug works by competitively inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and thereby reducing peripheral vascular resistance. Utilizing well-characterized reference standards like this compound is essential in pharmaceutical development and manufacturing to monitor and control impurities, guaranteeing that final drug products meet rigorous regulatory standards for quality and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Proper storage at 2-8°C is recommended to ensure stability.

Properties

CAS No.

1217600-34-4

Molecular Formula

C30H45NO7PNa

Molecular Weight

585.66

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4S)-4-Cyclohexyl-1-[(RS)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]-acetyl-L-proline Propionate (Ester) Sodium Salt

Origin of Product

United States

Q & A

Basic Research Questions

Q. What analytical methods are validated for identifying and quantifying Fosinopril Related Compound C in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. The mobile phase typically consists of a gradient mixture of acetonitrile and 0.2% phosphoric acid, with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). System suitability parameters (e.g., tailing factor ≤ 1.4, resolution ≥ 1.4 between peaks) must be validated to ensure specificity and accuracy . Standard solutions are prepared at ~4 mg/mL, and test samples are extracted using hexane and aqueous diluent to isolate impurities .

Q. What is the structural and functional relationship between this compound and the parent drug?

  • Methodological Answer : this compound is a synthetic intermediate or degradation product with modifications in the phosphinic acid or propanoyloxy-propoxy groups. Structural elucidation via FTIR and X-ray diffraction confirms its inclusion in β-cyclodextrin complexes, which alter bioavailability . Molecular mechanics modeling (MM+) can predict spatial interactions with biological targets, such as ACE inhibition, by comparing binding affinities to Fosinoprilat .

Q. How are synthesis pathways optimized to minimize the formation of this compound during production?

  • Methodological Answer : Process parameters (e.g., reaction temperature, pH, and solvent polarity) are controlled using design-of-experiment (DoE) approaches. For example, esterification of the phosphinic acid group in Fosinopril is monitored via in-process HPLC to identify critical points where Related Compound C forms (e.g., incomplete hydrolysis or side reactions) .

Advanced Research Questions

Q. How can researchers design stability-indicating methods to assess degradation pathways of this compound under stress conditions?

  • Methodological Answer : Forced degradation studies involve exposing Fosinopril to acid/base hydrolysis (e.g., 1N HCl/NaOH at 60°C), oxidation (3% H2O2), and photolysis (ICH Q1B guidelines). Degradation products, including Related Compound C, are quantified using HPLC-MS to establish degradation kinetics and validate method robustness. Acceptance criteria include ≤2% deviation in peak area ratios under stressed conditions .

Q. What experimental approaches evaluate the pharmacological impact of this compound on ACE inhibition efficacy?

  • Methodological Answer : Competitive ACE inhibition assays using purified human ACE and synthetic angiotensin I as a substrate. This compound is tested at concentrations ranging from 10<sup>−9</sup> to 10<sup>−4</sup> M, with IC50 values compared to Fosinoprilat. Radiolabeled binding studies (e.g., <sup>14</sup>C-SQ 27,519) assess displacement efficiency in vitro .

Q. How do bioanalytical challenges (e.g., matrix effects) affect the detection of this compound in pharmacokinetic studies?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges minimizes plasma protein interference (95% binding reported for Fosinoprilat). LC-MS/MS methods with deuterated internal standards (e.g., Fosinopril-d7) improve sensitivity (LOQ ~0.1 ng/mL). Biliary excretion studies in rodents require bile duct cannulation to quantify fecal metabolites, as 46% of radioactivity is recovered in feces post-IV dosing .

Q. What computational models predict the toxicological profile of this compound?

  • Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models compare Related Compound C to organophosphate class templates. Molecular docking simulations (e.g., AutoDock Vina) assess binding to off-target receptors (e.g., L-alanine racemase) linked to antibacterial activity, with toxicity thresholds extrapolated from in vitro cytotoxicity assays (e.g., HCE-8693 cell viability at 48h exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.